molecular formula C8H5BrN2O2 B3045853 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1150618-16-8

2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B3045853
CAS RN: 1150618-16-8
M. Wt: 241.04
InChI Key: ZGRCZTRTKKEOOV-UHFFFAOYSA-N
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Description

2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrolopyridines, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is not fully understood. However, it has been proposed that the compound exerts its inhibitory activity by binding to the active site of the target enzyme or protein, thereby preventing its normal function. For example, this compound has been found to bind to the catalytic domain of HDACs, leading to the inhibition of their deacetylase activity. Similarly, the compound has been shown to bind to the bromodomain of BRD4, a protein involved in the regulation of gene expression, resulting in the inhibition of its function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell-based and animal models. It has been found to exhibit antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been found to exhibit anti-inflammatory activity in animal models of inflammatory bowel disease and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in lab experiments is its high potency and selectivity towards its target enzymes and proteins. This makes it a valuable tool for studying the biological processes that are regulated by these targets. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. One of the areas of interest is the development of novel therapeutic agents based on this compound for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the identification of new targets for this compound and the elucidation of its mechanism of action. Furthermore, the optimization of the pharmacokinetic properties of this compound may lead to the development of more effective and safe drugs based on this scaffold.

Scientific Research Applications

2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has been studied extensively for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against several enzymes and proteins, including histone deacetylases (HDACs), bromodomain-containing proteins, and protein kinases. These enzymes and proteins play crucial roles in various biological processes, such as gene expression, cell division, and apoptosis. Therefore, the inhibition of these targets by this compound may lead to the development of novel therapeutic agents for the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.

properties

IUPAC Name

2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-4-1-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRCZTRTKKEOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653969
Record name 2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150618-16-8
Record name 2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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